molecular formula C20H14FNO4S B11482022 3-(4-Fluorophenyl)-7-(3-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-7-(3-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11482022
M. Wt: 383.4 g/mol
InChI Key: PBEKWFKVOTZLCW-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound featuring a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper.

    Functionalization: Introduction of the 4-fluorophenyl and 3-hydroxyphenyl groups is achieved through substitution reactions, typically using reagents like aryl halides and bases.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of the keto group to hydroxyl groups.

    Substitution: Halogenation or nitration of the aromatic rings.

    Coupling Reactions: Formation of new carbon-carbon bonds using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(4-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Shares the fluorophenyl and pyridine moieties but lacks the thienopyridine core.

    4-Fluorophenyl-2-pyridinecarboxylic acid: Similar structure but different positioning of functional groups.

Uniqueness

3-(4-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its combination of a thienopyridine core with fluorophenyl and hydroxyphenyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H14FNO4S

Molecular Weight

383.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-(3-hydroxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H14FNO4S/c21-12-6-4-10(5-7-12)16-17-18(27-19(16)20(25)26)14(9-15(24)22-17)11-2-1-3-13(23)8-11/h1-8,14,23H,9H2,(H,22,24)(H,25,26)

InChI Key

PBEKWFKVOTZLCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC=C4)O

Origin of Product

United States

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